N-(3-bromo-2-methylphenyl)acetamide
CAS No.: 54879-19-5
Cat. No.: VC3844743
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54879-19-5 |
|---|---|
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | N-(3-bromo-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | YYAPEVMVBWRSOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Br)NC(=O)C |
| Canonical SMILES | CC1=C(C=CC=C1Br)NC(=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-(3-Bromo-2-methylphenyl)acetamide is a crystalline solid with the systematic IUPAC name N-(3-bromo-2-methylphenyl)acetamide. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.09 g/mol | |
| Exact Mass | 226.995 g/mol | |
| PSA (Polar Surface Area) | 32.59 Ų | |
| LogP (Partition Coefficient) | 3.37 | |
| SMILES | CC1=C(C=CC=C1Br)NC(=O)C |
The compound’s planar structure, confirmed by X-ray crystallography in related acetamides, facilitates π-π stacking interactions, enhancing its stability in solid-state configurations.
Synthesis and Optimization Strategies
Acylation of 3-Bromo-2-Methylaniline
The primary synthesis route involves the acetylation of 3-bromo-2-methylaniline using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). A representative procedure is outlined below:
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Reagents:
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3-Bromo-2-methylaniline (1 equiv)
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Acetic anhydride (1.2 equiv)
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Pyridine (catalytic)
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Dichloromethane (solvent)
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Procedure:
Yield: 85–92%.
Bromination of N-(2-Methylphenyl)acetamide
Alternative routes involve brominating N-(2-methylphenyl)acetamide using N-bromosuccinimide (NBS) in tetrachloromethane. This method, adapted from a patent for 4-bromo-2-methylaniline synthesis , proceeds via radical bromination:
| Parameter | Value |
|---|---|
| NBS | 1.1 equiv |
| Solvent | CCl |
| Temperature | Reflux (76°C) |
| Reaction Time | 4 hours |
| Yield | 78% |
Applications in Organic Synthesis
Pharmaceutical Intermediates
N-(3-Bromo-2-methylphenyl)acetamide is a precursor to bioactive molecules:
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Anticancer Agents: Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups at the bromine position, yielding kinase inhibitors.
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Anti-Inflammatory Drugs: Hydrolysis to 3-bromo-2-methylaniline followed by sulfonation produces COX-2 inhibitors .
Agrochemical Development
The compound’s bromine atom enables functionalization into herbicides and fungicides. For example, Ullmann coupling with thioureas generates thioamide derivatives with antifungal activity against Fusarium species.
Biological Activity and Mechanisms
While direct studies on N-(3-bromo-2-methylphenyl)acetamide are sparse, structural analogs exhibit notable bioactivity:
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Wear nitrile gloves and goggles |
| Inhalation | Use fume hood |
| Environmental | Avoid aqueous disposal |
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